5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide
Overview
Description
5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a nitrophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromo-2-chlorothiophene with N-(2-methyl-3-nitrophenyl)sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Scientific Research Applications
5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methyl-3-nitropyridin-2-amine
- 5-bromo-2-chloro-3-nitropyridine
- 5-bromo-2-methyl-3-nitrobenzene
Uniqueness
5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide is unique due to the presence of both a thiophene ring and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-N-(2-methyl-3-nitrophenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4S2/c1-7-8(3-2-4-9(7)14(15)16)13-20(17,18)11-6-5-10(12)19-11/h2-6,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXZMLVMVHTDPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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